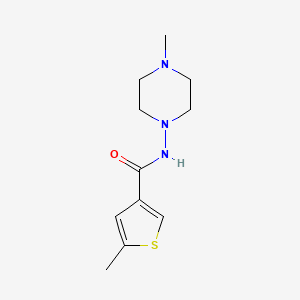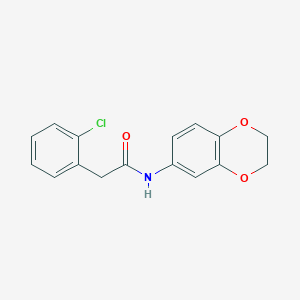![molecular formula C17H21N3O2 B4181258 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4181258.png)
2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3-(1H-imidazol-1-yl)propyl]acetamide
Übersicht
Beschreibung
2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as compound 29 and has been the subject of various research studies to understand its synthesis, mechanism of action, and physiological effects.
Wirkmechanismus
The mechanism of action of compound 29 is not fully understood. However, it is believed to act as a selective inhibitor of certain enzymes that play a role in the regulation of cellular processes. This inhibition leads to the disruption of cellular signaling pathways, ultimately resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
Compound 29 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cardiac function. However, further research is needed to determine the full extent of these effects and their clinical significance.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using compound 29 in laboratory experiments is its selectivity towards certain enzymes, which allows for the investigation of specific cellular processes. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations are limitations that need to be considered.
Zukünftige Richtungen
There are several future directions for research on compound 29. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further research is needed to determine its clinical efficacy and potential side effects in humans. Finally, investigations into its potential therapeutic applications in other disease areas, such as neurodegenerative diseases, are warranted.
In conclusion, compound 29 is a chemical compound that has shown potential therapeutic applications in various disease areas. Its synthesis, mechanism of action, physiological effects, and limitations have been investigated in various research studies. However, further research is needed to fully understand its potential clinical significance and to develop more efficient synthesis methods.
Wissenschaftliche Forschungsanwendungen
Compound 29 has been investigated for its potential therapeutic applications in various research studies. It has been studied for its potential role in the treatment of cancer, cardiovascular diseases, and neurological disorders. The compound has shown promising results in preclinical studies, and further research is needed to determine its clinical efficacy.
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(3-imidazol-1-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-17(19-7-2-9-20-10-8-18-13-20)12-22-16-6-5-14-3-1-4-15(14)11-16/h5-6,8,10-11,13H,1-4,7,9,12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZYQLFYHHYOHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3-(1H-imidazol-1-yl)propyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide](/img/structure/B4181191.png)

![1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4181223.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B4181242.png)
![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4181249.png)
![4-[(3,4-dimethoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide](/img/structure/B4181253.png)

![1-[2-(4-nitrophenoxy)propanoyl]pyrrolidine](/img/structure/B4181271.png)
![5-methyl-N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B4181276.png)
![4-[(2-isopropylphenoxy)acetyl]morpholine](/img/structure/B4181282.png)
![methyl 3-[(2-chloro-6-fluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B4181289.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B4181304.png)